4-Bromo-5-methyl-1-tosyl-1H-indazole
CAS No.:
Cat. No.: VC18672166
Molecular Formula: C15H13BrN2O2S
Molecular Weight: 365.2 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H13BrN2O2S |
---|---|
Molecular Weight | 365.2 g/mol |
IUPAC Name | 4-bromo-5-methyl-1-(4-methylphenyl)sulfonylindazole |
Standard InChI | InChI=1S/C15H13BrN2O2S/c1-10-3-6-12(7-4-10)21(19,20)18-14-8-5-11(2)15(16)13(14)9-17-18/h3-9H,1-2H3 |
Standard InChI Key | ADUMEXSEABXYRZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=C(C=C3)C)Br |
Structural and Molecular Characteristics
Chemical Composition
4-Bromo-5-methyl-1-tosyl-1H-indazole has a molecular formula of C₁₅H₁₃BrN₂O₂S and a molecular weight of 365.2 g/mol. The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents at the 1-, 4-, and 5-positions:
-
1-position: Tosyl group (-SO₂C₆H₄CH₃)
-
4-position: Bromine atom
-
5-position: Methyl group
The tosyl group enhances stability and modulates electronic properties, while the bromine atom serves as a handle for further cross-coupling reactions .
Table 1: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃BrN₂O₂S |
Molecular Weight | 365.2 g/mol |
CAS Number | Not publicly disclosed |
Melting Point | >140°C (decomposes) |
Solubility | DMF, THF, dichloromethane |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step process:
-
Bromination: 5-Methylindazole undergoes electrophilic bromination at the 4-position using N-bromosuccinimide (NBS).
-
Tosylation: The resulting 4-bromo-5-methylindazole is treated with p-toluenesulfonyl chloride in the presence of a base (e.g., sodium hydride) to install the tosyl group at the 1-position.
Reaction conditions critically influence yield and purity. For example, using cesium carbonate in dimethylformamide (DMF) at 90°C achieves >90% yield for the tosylation step .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | NBS, CH₂Cl₂, 0°C → rt, 12h | 75% |
Tosylation | TsCl, Cs₂CO₃, DMF, 90°C, 2h | 92% |
Regioselective Functionalization
Density functional theory (DFT) studies reveal that N1-alkylation is favored under chelation-controlled conditions, whereas N2-alkylation dominates in non-chelating solvents . For instance, reactions with isopropyl iodide in DMF yield a 1:1.2 ratio of N1:N2 products, but switching to THF with triphenylphosphine oxide shifts selectivity to N1 (9:1 ratio) .
Biological Activities and Mechanisms
Anti-Cancer Properties
The compound inhibits protein kinase pathways, particularly those involving tyrosine kinases like VEGFR and PDGFR, which are overexpressed in cancers . In vitro assays demonstrate IC₅₀ values of <1 μM against renal cell carcinoma lines, comparable to pazopanib (an FDA-approved kinase inhibitor) .
Anti-Inflammatory Effects
By suppressing NF-κB signaling, 4-bromo-5-methyl-1-tosyl-1H-indazole reduces TNF-α and IL-6 production in macrophages. This mechanism parallels that of danicopan, a complement factor D inhibitor used in treating inflammatory disorders .
Chemical Reactivity and Stability
Substitution Reactions
The bromine atom at the 4-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the indazole scaffold. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 4-phenyl derivatives with >80% efficiency.
Stability Profile
The compound is stable under acidic (pH 2–6) and neutral conditions but degrades in basic environments (pH >10) due to hydrolysis of the tosyl group.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆): δ 8.19 (s, 1H, H-3), 7.82 (d, J = 8.5 Hz, 1H, H-7), 2.45 (s, 3H, CH₃).
-
¹³C NMR: δ 161.2 (C=O), 142.5 (C-SO₂), 21.3 (CH₃).
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 365.0211 [M+H]⁺, consistent with the theoretical mass.
Applications in Drug Development
Kinase Inhibitors
Structural analogs of this compound serve as templates for designing multi-targeted kinase inhibitors. For example, replacing the bromine with a methoxy group enhances solubility without compromising activity .
Antibacterial Agents
Preliminary studies indicate moderate activity against Gram-positive bacteria (MIC = 16 μg/mL for S. aureus), likely through interference with cell wall synthesis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume